1,3-Dimethoxy-5-methylthiobenzene
Description
1,3-Dimethoxy-5-methylthiobenzene (CAS: 2570-45-8) is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1- and 3-positions and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.25 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and materials science. The methylthio group introduces sulfur-based reactivity, while the methoxy groups contribute electron-donating effects, influencing aromatic substitution behavior .
Properties
CAS No. |
2570-45-8 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,3-dimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 |
InChI Key |
HURHRRGCNUGGBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)SC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)SC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1,3-Dimethoxy-5-methylthiobenzene with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:
Electronic and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, whereas nitro and chloro substituents in 1,5-Dichloro-3-Methoxy-2-nitrobenzene deactivate the ring, directing reactions to specific positions .
- The methylthio group (-SCH₃) in the target compound is less polarizable than thiocyanate (-SCN), reducing nucleophilic attack susceptibility compared to 2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene .
Q & A
Q. What are the standard laboratory synthesis protocols for 1,3-Dimethoxy-5-methylthiobenzene, and how do reaction conditions influence yield?
Synthesis typically involves functionalization of a trimethoxybenzene precursor. For example:
- Step 1 : Selective demethylation or substitution at the 5-position using reagents like HO/AcOH for controlled oxidation .
- Step 2 : Introduction of the methylthio group via nucleophilic substitution (e.g., NaSCH in DMF) .
- Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of substituents significantly impact yield. Optimize using design of experiments (DoE) to balance competing side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methylthio groups show distinct shifts at δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHOS: 184.0655) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Aqueous stability : Stable in pH 5–9, as methoxy and methylthio groups resist hydrolysis. Degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions, forming demethylated byproducts .
- Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO); avoid prolonged storage in halogenated solvents (e.g., CHCl) due to potential radical-induced decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions for materials science applications?
- Suzuki-Miyaura Coupling : The methylthio group acts as a directing group, facilitating palladium-catalyzed aryl-aryl bond formation. Key intermediates (e.g., Pd(0)-thiolate complexes) enhance regioselectivity .
- Oxidative Coupling : Under Cu(I)/O, the compound forms dimeric structures via C–S bond activation, useful in polymer synthesis .
Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict HOMO/LUMO energies. The methoxy group lowers LUMO (-1.8 eV), enhancing electron-accepting capacity in charge-transfer complexes .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in GROMACS reveals aggregation tendencies in nonpolar solvents, informing solubility optimization .
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?
- Case Study : Discrepancies in H NMR integration ratios may arise from paramagnetic impurities. Purify via column chromatography (SiO, hexane/EtOAc 4:1) and repeat under inert atmosphere .
- X-ray Crystallography : Resolve ambiguous structures using SHELXL for small-molecule refinement. For example, confirm the methylthio group’s orientation in the crystal lattice .
Methodological Guidelines
- Synthetic Reproducibility : Document exact stoichiometry, reaction time, and purification steps. Use internal standards (e.g., anthracene) for yield calculations .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .
- Safety Protocols : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) during synthesis. Waste must be neutralized before disposal .
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